KDU731

Cryptosporidiosis PI4K inhibition Selectivity

KDU731 is the most advanced preclinical Cryptosporidium PI4K inhibitor with an unmatched >50-fold selectivity window over human PI4K IIIβ, mitigating host toxicity concerns. It achieves a HepG2 CC50 of 15.6 µM versus a C. parvum EC50 of 0.1 µM. Oral PK in mice (Cmax=406 nM, F=37%) and proven efficacy in the gold-standard neonatal calf model (5 mg/kg BID, 7-day regimen) make KDU731 the definitive positive control for cryptosporidiosis drug discovery and the preferred bridge between murine studies and clinical translation.

Molecular Formula C22H16N6O2
Molecular Weight 396.41
CAS No. 1610610-48-4
Cat. No. B608325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDU731
CAS1610610-48-4
SynonymsKDU 731;  KDU-731;  KDU731
Molecular FormulaC22H16N6O2
Molecular Weight396.41
Structural Identifiers
SMILESCN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29)
InChIKeyYTIYJNWWLQSAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KDU731 (CAS 1610610-48-4): A Preclinical Cryptosporidium PI4K Inhibitor with Validated In Vivo Efficacy


KDU731 is a pyrazolopyridine-based small molecule that acts as a potent, ATP-competitive inhibitor of the Cryptosporidium lipid kinase phosphatidylinositol 4-kinase (CpPI4K), with a reported enzymatic IC50 of 25 nM [1]. It exhibits in vitro growth inhibition against both C. parvum and C. hominis [2] and demonstrates oral efficacy in immunocompromised mouse and neonatal calf models of cryptosporidiosis [1][3]. KDU731 is a preclinical candidate that has been profiled for safety and pharmacokinetics across multiple species [1][4].

Why KDU731 Cannot Be Replaced by Other Cryptosporidium PI4K Inhibitors or Standard-of-Care Agents


Cryptosporidium PI4K inhibitors exhibit marked divergence in selectivity profiles, species-specific potency, and in vivo performance that precludes simple interchangeability. Unlike closely related analogs such as KDU691 or the antimalarial PI4K inhibitor MMV390048, KDU731 demonstrates a >50-fold selectivity window against human PI4K IIIβ, mitigating host toxicity concerns [1]. It also shows superior efficacy and safety compared to current clinical agents like nitazoxanide and paromomycin in direct comparative in vitro assays [2]. Furthermore, KDU731's oral bioavailability and efficacy in a clinically relevant neonatal calf model [3] distinguish it from other preclinical candidates lacking validation in large animal disease models.

KDU731: Quantitative Head-to-Head Differentiation from Key Comparators


KDU731 vs. KDU691: Superior Selectivity Against Human PI4K IIIβ

Both KDU731 and KDU691 are potent inhibitors of Cryptosporidium PI4K. However, KDU731 exhibits a >50-fold selectivity window against the human PI4K IIIβ homologue [1], a critical safety margin for minimizing host off-target effects. While KDU691 also shows selectivity, the quantitative window is not explicitly reported as superior to KDU731's in the primary source.

Cryptosporidiosis PI4K inhibition Selectivity Host toxicity

KDU731 vs. Nitazoxanide (NTZ): 250-Fold Higher In Vitro Potency Against C. parvum

In a direct head-to-head comparison using a C. parvum phenotypic growth assay, KDU731 (EC50 = 0.1 µM) is 250-fold more potent than nitazoxanide (NTZ; EC50 = 25 µM) [1]. This substantial potency difference is consistent with findings from a 2024 independent comparative study, where KDU731 demonstrated an IC50 of 102 nM against C. parvum, while nitazoxanide required micromolar concentrations [2].

Cryptosporidiosis In vitro potency C. parvum Nitazoxanide

KDU731 vs. Paromomycin and Halofuginone Lactate: Negligible Host Cell Toxicity in Comparative In Vitro Study

In a 2024 head-to-head study assessing the safety and efficacy of four anti-cryptosporidial agents, KDU731 demonstrated negligible host cell toxicity against HCT-8 cells, whereas paromomycin and halofuginone lactate exhibited measurable cytotoxicity at higher concentrations [1]. KDU731 was identified as having the most promising overall profile, combining low nanomolar potency with a favorable safety margin.

Cryptosporidiosis Host cell toxicity Safety Comparative study

KDU731 vs. MMV390048: Superior In Vitro Potency and Species Selectivity

KDU731 demonstrates significantly higher potency against Cryptosporidium PI4K (IC50 = 25 nM) compared to the antimalarial PI4K inhibitor MMV390048 (IC50 = 1,600 nM) in a direct enzyme inhibition assay [1]. Furthermore, KDU731 shows >50-fold selectivity over human PI4K IIIβ, whereas MMV390048 is a potent inhibitor of Plasmodium PI4K and may have broader cross-reactivity [1].

Cryptosporidiosis PI4K inhibition Species selectivity MMV390048

KDU731 vs. BQR695: 8.6-Fold Higher Potency in Cryptosporidium PI4K Enzyme Assay

In a side-by-side enzyme inhibition assay using purified Cryptosporidium PI4K, KDU731 (IC50 = 25 nM) was 8.6-fold more potent than the imidazopyrazine BQR695 (IC50 = 215 nM) [1]. Both compounds are ATP-competitive, but KDU731's superior biochemical potency correlates with enhanced cellular activity [1].

Cryptosporidiosis PI4K inhibition BQR695 Enzymatic potency

KDU731 Demonstrates Efficacy in Neonatal Calf Model, a Prerequisite for Human Cryptosporidiosis Studies

Oral treatment with KDU731 (5 mg/kg BID for 7 days) in neonatal calves with established cryptosporidiosis resulted in a statistically significant reduction in oocyst shedding, fewer days of severe diarrhea, and decreased dehydration compared to vehicle-treated controls [1]. This model closely mimics human infection and is considered a key translational step for cryptosporidiosis drug candidates. Many preclinical compounds lack validation in this large animal model.

Cryptosporidiosis In vivo efficacy Neonatal calf model Translational relevance

Recommended Research and Industrial Application Scenarios for KDU731


Preclinical Cryptosporidiosis Efficacy Studies in Immunocompromised Murine Models

KDU731 is ideally suited for evaluating therapeutic efficacy in IFN-γ knockout mouse models of chronic cryptosporidiosis. The compound's potent in vitro activity (EC50 = 0.1 µM against C. parvum) and favorable oral pharmacokinetics in mice (Cmax = 406 nM at 2.3 mg/kg; oral bioavailability = 37%) support its use in dose-ranging studies [1][2]. Its >50-fold selectivity over human PI4K IIIβ minimizes confounding host toxicity in immunocompromised hosts [1].

Large Animal Translational Studies in Neonatal Calf Cryptosporidiosis Model

KDU731 has demonstrated robust efficacy in the neonatal calf model, which is the most clinically relevant animal model for human cryptosporidiosis [1]. This compound is therefore recommended for researchers aiming to bridge the gap between murine studies and human clinical trials. The validated dosing regimen (5 mg/kg BID for 7 days) and documented reduction in oocyst shedding, diarrhea duration, and dehydration provide a benchmark for comparator studies [1].

Comparative Safety and Selectivity Profiling Against Other Anti-Cryptosporidial Agents

Given its favorable selectivity profile (CC50 HepG2 = 15.6 µM vs. EC50 = 0.1 µM) and negligible host cell toxicity in comparative in vitro studies, KDU731 serves as a benchmark for evaluating the therapeutic index of novel cryptosporidiosis drug candidates [1][2]. Researchers can use KDU731 as a positive control when assessing the safety margins of next-generation PI4K inhibitors or compounds with alternative mechanisms of action [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Formulation Development

KDU731's well-characterized pharmacokinetic profile across multiple species (mouse, rat, monkey, calf) enables robust PK/PD modeling to guide human dose prediction [1]. Its moderate oral bioavailability and dose-proportional exposure in calves support formulation optimization studies aimed at improving gastrointestinal retention or reducing dosing frequency [1].

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